N-Chlorophthalimide
Overview
Description
Mechanism of Action
Target of Action
N-Chlorophthalimide is a chemical compound that primarily targets organic molecules in various chemical reactions . It serves as a useful oxidizing reagent in direct titrimetric analyses .
Mode of Action
The mode of action of this compound involves its interaction with other molecules during chemical reactions. It can be synthesized by reacting phthalimide, t-butyl hypochlorite, water, and t-butyl alcohol . The resulting this compound then participates in various chemical reactions, including the synthesis of 2-amino-3-benzoyl-α-(methylthio)phenylacetamide .
Biochemical Pathways
This compound affects several biochemical pathways. It is employed in the synthesis of α-amino acetal, α-amino nitro compounds, vicinal diamine, α,β-unsaturated vicinal haloamino nitro compound . It may also be used as a chlorination reagent for the synthesis of 3-(methylthio)oxindoles . These reactions can lead to various downstream effects, depending on the specific pathways involved.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific reactions it is involved in. For instance, in the synthesis of 2-amino-3-benzoyl-α-(methylthio)phenylacetamide, this compound contributes to the formation of this compound .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other reactants, the pH of the solution, temperature, and pressure can all affect the reactions involving this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Chlorophthalimide can be synthesized through several methods:
Chlorination of Phthalimide: One common method involves the reaction of phthalimide with t-butyl hypochlorite in the presence of water and t-butyl alcohol.
Non-Aqueous Chlorination: Another method involves contacting an alkali metal salt of phthalimide with chlorine under non-aqueous conditions, using a halogenated aliphatic hydrocarbon as a solvent at temperatures ranging from -10°C to +40°C.
Industrial Production Methods: Industrial production of this compound typically follows the non-aqueous chlorination method due to its higher yield and purity. This method avoids the drawbacks of aqueous systems, such as the low solubility of chlorine in water and the rapid hydrolysis of phthalimide under alkaline conditions .
Chemical Reactions Analysis
Types of Reactions: N-Chlorophthalimide undergoes various types of chemical reactions, including:
Oxidation: It serves as an oxidizing agent in direct titrimetric analyses.
Chlorination: It is used as a chlorination reagent for synthesizing 3-(methylthio)oxindoles.
Common Reagents and Conditions:
Oxidation: Anhydrous acetic acid is commonly used as a solvent.
Substitution and Chlorination: Reactions often involve t-butyl hypochlorite, water, and t-butyl alcohol.
Major Products:
Oxidation: Various oxidized organic compounds.
Substitution: α-Amino acetal, α-amino nitro compounds, vicinal diamine, and α,β-unsaturated vicinal haloamino nitro compounds.
Chlorination: 3-(methylthio)oxindoles.
Scientific Research Applications
N-Chlorophthalimide has a wide range of applications in scientific research:
Comparison with Similar Compounds
N-Bromophthalimide: Similar to N-Chlorophthalimide but contains a bromine atom instead of chlorine.
N-Chlorosuccinimide: Another chlorinating agent used in organic synthesis.
Phthalimide: The parent compound of this compound, used in various organic synthesis reactions.
Uniqueness: this compound is unique due to its specific reactivity and stability as a chlorinating and oxidizing agent. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
2-chloroisoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2/c9-10-7(11)5-3-1-2-4-6(5)8(10)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRFYIPWHMGQPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90188346 | |
Record name | N-Chlorophthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90188346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3481-09-2 | |
Record name | N-Chlorophthalimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3481-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Chlorophthalimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003481092 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-CHLOROPHTHALIMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76078 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Chlorophthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90188346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-chlorophthalimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.419 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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